N-(2-fluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Description
The compound belongs to a class of chemicals that have garnered interest for their potential in various applications due to their unique structural and chemical properties. Such compounds often exhibit a range of biological activities, which makes them valuable for research in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, cyclization, and fluorination processes. For instance, compounds with related structures and functionalities have been synthesized through condensation of fluoro-isocyanato precursors with morpholino derivatives, followed by cyclization with hydrazine hydrate (Hao et al., 2017). Another approach involves starting from difluorobenzene derivatives, indicating the versatility in synthetic strategies to introduce the fluorophenyl and morpholine moieties (Lu et al., 2017).
Molecular Structure Analysis
The crystal structures of related compounds reveal intricate details about their molecular geometry, including bond lengths, angles, and conformations. These structures are determined using X-ray crystallography, providing insights into the spatial arrangement and potential interaction sites for biological activity (Hao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules, leading to potential antitumor, antibacterial, and antifungal activities. The presence of fluorophenyl and morpholine groups can influence the electronic properties, enhancing the compound's ability to interact with biological targets (Velupillai et al., 2015).
properties
IUPAC Name |
N-(2-fluorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYFVTODDGKILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-fluorophenyl)-2,6-dimethylmorpholine-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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